molecular formula C17H26N4O3 B5409737 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid

1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid

Cat. No. B5409737
M. Wt: 334.4 g/mol
InChI Key: OFXNGOCGPXBPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid, also known as EPPA, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. EPPA is a piperidine derivative that has been synthesized and studied for its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific targets in the body, such as enzymes and proteins. This compound has been shown to bind to these targets and inhibit their activity, leading to a reduction in the progression of the disease. The exact mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been found to have anti-inflammatory and antioxidant properties, which may contribute to its activity against certain diseases. This compound has also been shown to have an effect on the immune system, and it may help to boost the body's natural defenses against infections.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid in lab experiments is its specificity for certain disease targets. This can make it a useful tool for studying the mechanisms of these diseases and developing new treatments. However, one limitation of using this compound is its potential for toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.

Future Directions

There are several future directions for research on 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid. One area of interest is its potential as a treatment for cancer. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential as an anti-inflammatory agent. This compound has been found to have anti-inflammatory properties, and it may be useful for treating inflammatory diseases such as arthritis and asthma. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

The synthesis of 1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid involves several steps, including the preparation of the pyrimidine and piperidine moieties, followed by their coupling to form the final compound. The synthesis of this compound has been reported in several research articles, and the process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against several disease targets, including cancer, inflammation, and viral infections. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-2-13-12-14(19-16(18-13)21-8-4-3-5-9-21)20-10-6-17(24,7-11-20)15(22)23/h12,24H,2-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXNGOCGPXBPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCCC2)N3CCC(CC3)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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